molecular formula C10H23O6Si4 B3344221 Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- CAS No. 61614-55-9

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-

Cat. No.: B3344221
CAS No.: 61614-55-9
M. Wt: 351.63 g/mol
InChI Key: ZDDRFYXSZULGHZ-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- is a cyclic organosilicon compound with a unique structure that includes both silicon and oxygen atoms. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their applications in various industrial and scientific fields due to their stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- typically involves the hydrosilylation of allyltrimethoxysilane followed by the addition of olefin or alkyne. This process is carried out in the presence of Karstedt’s catalyst, which is a platinum-based catalyst commonly used in the industry . The reaction conditions are carefully controlled to ensure the precise distribution of functional groups and high yields of the desired product.

Industrial Production Methods

Commercially, cyclotetrasiloxane compounds are produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane results in a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including cyclotetrasiloxane, are then separated by distillation .

Chemical Reactions Analysis

Types of Reactions

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include allyltrimethoxysilane, olefins, alkynes, and Karstedt’s catalyst. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include branched organosilicon compounds with various functional groups, which can be used as versatile silica modifiers, silane coupling agents, and starting materials for polymer networks and coatings .

Scientific Research Applications

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- involves its ability to form stable bonds with both inorganic fillers and organic polymers. This dual functionality allows it to improve the compatibility and performance of composite materials. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and versatility .

Comparison with Similar Compounds

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- can be compared with other similar compounds such as:

The uniqueness of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- lies in its specific functional groups that provide enhanced compatibility with both inorganic and organic materials, making it a versatile compound for various applications.

Properties

InChI

InChI=1S/C10H23O6Si4/c1-17-13-18(2)15-20(4,16-19(3)14-17)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDRFYXSZULGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O1)C)(C)CCCOCC2CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O6Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422815, DTXSID50886452
Record name 2,4,6,8-Tetramethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,4,6-triyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61614-55-9, 208046-28-0
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(2-oxiranylmethoxy)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061614559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6,8-Tetramethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,4,6-triyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclotetrasiloxane, 2, 4, 6, 8-tetramethyl-2-[3-(oxiranylmethoxy)propyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(oxyranylmethoxy)propyl]-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-
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Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-
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Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-
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Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-
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Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-

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